molecular formula C18H14O4 B8593042 methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate

methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate

Cat. No.: B8593042
M. Wt: 294.3 g/mol
InChI Key: ZGXSZFFFBKCLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate is a chemical compound with a complex structure that includes a chroman ring system and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate typically involves the condensation of 4-oxo-chroman-3-carbaldehyde with methyl 4-formylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chroman ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate involves its interaction with various molecular targets and pathways. The chroman ring system can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The benzoate ester group may also play a role in its biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-oxo-chroman-3-ylidenemethyl)-benzonitrile
  • Methyl 4-(4-oxo-chroman-3-ylidenemethyl)-phenylacetate

Uniqueness

methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate is unique due to its specific combination of a chroman ring and a benzoate ester. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 4-[(4-oxochromen-3-ylidene)methyl]benzoate

InChI

InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3

InChI Key

ZGXSZFFFBKCLDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (2 ml) was slowly added to a solution of 4-chromanone (2.00 g, 13.50 mmol) and methyl-4-formylbenzoate (2.11 g, 12.86 mmol) in glacial acetic acid. The reaction mixture was stirred 16 h at room temperature. The solvent was concentrated to half volume the resulting precipitate was filtered and rinsed with ethyl acetate to afford the title compound 260 (3.11 g, 82%) as a purple solid. 1H NMR: (DMSO) δ (ppm): 8.05 (d, J=8.2 Hz, 2H), 7.90 (d, J=7.6 Hz, 1H), 7.79 (s, 1H), 7.64-7.59 (m, 3H), 7.15 (dd, J=7.6, 7.6 Hz, 1H), 7.07 (d, J=8.2 Hz, 1H), 5.43 (s, 2H), 3.89 (s, 3H).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

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